Zirconium dihydrogen phosphate

Descripción general

Descripción

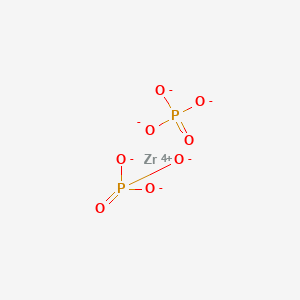

Zirconium dihydrogen phosphate (Zr(HPO4)2) is an acidic, inorganic cation exchange material with a layered structure . It is not found in nature as a free element .

Synthesis Analysis

Zirconium phosphate can be synthesized using sol-gel and mechanochemical methods . In the absence of fluoride ions, mixing zirconyl chloride and concentrated phosphoric acid solutions, followed by heating the mixture at 100–120 °C, results in the formation of plate-shaped α-ZrP .Molecular Structure Analysis

The layered structure of Zirconium phosphate consists of Zr(IV) ions situated alternately slightly above and below the ab plane, forming an octahedron with the oxygen atoms of the tetrahedral phosphate groups . Each layer consists of a plane of zirconium atoms, bridged by monohydrogen phosphate groups .Chemical Reactions Analysis

Zirconium phosphate has been reported to have catalytic properties, with particular attention to the effect of surface acidity and hydrophobic/hydrophilic character, textural properties, and particle morphology on the catalytic performances . It also plays a dual role in promoting the dispersion and stabilization of catalysts .Physical And Chemical Properties Analysis

Zirconium phosphate possesses varied parameters of porous structure, structure of deposited phase, and electrokinetic properties depending on support nature and synthesis conditions . It has a robust inorganic structure which enables its application in relatively high temperature reactions .Aplicaciones Científicas De Investigación

Heterogeneous Catalysis

Zirconium dihydrogen phosphate serves as an effective catalyst in heterogeneous catalysis due to its robust inorganic structure, which can withstand high-temperature reactions . Its surface properties, such as acidity and hydrophobic/hydrophilic character, can be tuned to enhance catalytic performance. The presence of active sites on the particle surface can be modified to exhibit Bronsted acid or basic sites, Lewis basic sites, or metal coordinating sites .

Radioisotope Separation in Nuclear Medicine

This compound has shown promise in the separation of medical radionuclides, such as actinium-225 (Ac) and bismuth-213 (Bi), which are used in targeted alpha-particle therapy (TAT) for treating cancers . Zirconium dihydrogen phosphate’s physicochemical properties make it a suitable candidate for constructing radionuclide generators, potentially improving the yield and properties of these therapeutic isotopes .

Ion Exchange and Intercalation

Due to its high thermal and chemical stability, along with strong acid and alkali resistance, Zirconium dihydrogen phosphate is extensively applied in ion exchange and intercalation processes . These properties make it ideal for use in various separation and purification technologies.

Support for Transmembrane Proteins

In the field of biochemistry, zirconium phosphonate surfaces derived from Zirconium dihydrogen phosphate are used to support planar lipid bilayers. These surfaces are viable substrates for studying transmembrane proteins, which are crucial for understanding cellular processes .

Wastewater Treatment

Zirconium dihydrogen phosphate-based materials, including amorphous, microcrystalline, and nanocrystalline forms, are investigated as sorbents for heavy metals and dyes in wastewater treatment . Their effectiveness in adsorption makes them valuable in environmental cleanup efforts.

Drug Delivery Systems

The structural and physicochemical properties of Zirconium dihydrogen phosphate make it a potential candidate for drug delivery systems. Its ability to intercalate various substances allows for controlled release of therapeutic agents, which is a critical aspect of modern pharmaceuticals .

Mecanismo De Acción

Target of Action

Zirconium dihydrogen phosphate (ZrP) primarily targets catalytic reactions . It is used as a catalyst itself in acid-catalyzed reactions and as a support for catalytic active species , including organometallic complexes, metal ions, noble metal, and metal oxide nanoparticles .

Mode of Action

Zirconium dihydrogen phosphate plays a dual role in catalysis. It promotes the dispersion and stabilization of the catalysts, thanks to their interaction with the active sites on the surface of ZrP . It also facilitates the recovery and reuse of the catalytic species due to their immobilization on the solid support .

Biochemical Pathways

Zirconium dihydrogen phosphate affects the catalytic pathways in heterogeneous catalysis . The presence of active sites on the particle surface, whose features can be tuned according to the desired properties, can be Bronsted acid or basic sites, Lewis basic sites, or metal coordinating sites .

Pharmacokinetics

It has been studied for its potential as a drug delivery system or ion-exchanger for separations of medical radionuclides such as 225 Ac and 213 Bi .

Result of Action

The result of Zirconium dihydrogen phosphate’s action is the enhancement of catalytic reactions . It promotes the dispersion and stabilization of the catalysts, leading to improved catalytic performances . In the field of nuclear medicine, it shows promise for the separation of specific radionuclides .

Action Environment

The action of Zirconium dihydrogen phosphate can be influenced by environmental factors. For instance, its catalytic properties can be affected by the surface acidity and hydrophobic/hydrophilic character , textural properties, and particle morphology . In wastewater treatments, it has been used as a sorbent for heavy metal cations or dye molecules .

Propiedades

IUPAC Name |

zirconium(4+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.Zr/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKYJGZIKILTCY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

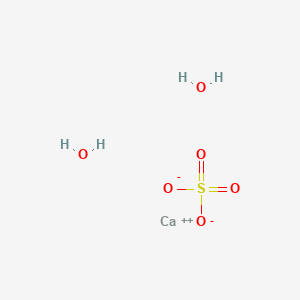

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8P2Zr-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13765-95-2 (Parent) | |

| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013772297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium dihydrogen phosphate | |

CAS RN |

13772-29-7 | |

| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013772297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium bis(hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Zirconium Dihydrogen Phosphate (α-ZrP) displays promise in various applications:

- Flame Retardant: α-ZrP acts as a fire retardant additive for polymers like polyamide 6,6. It significantly reduces the heat release rate and smoke quantity during combustion, enhancing fire safety. []

- Catalyst Support: α-ZrP serves as a support material for metallic copper clusters, potentially useful as catalysts in petrochemical processes. []

- Intercalation Material: The layered structure of α-ZrP allows the intercalation of various molecules, including alkanols, glycols, and even complex ions like Ru(II) tris (1,10-phenanthroline). This property finds use in areas like ion exchange and controlled release. [, ]

- Proton Exchange Membrane: α-ZrP can be incorporated into Nafion membranes, enhancing their mechanical stability at elevated temperatures, crucial for applications like fuel cells and water electrolysis. []

A: α-ZrP possesses a layered structure with zirconium atoms bridged by phosphate groups. This arrangement creates an interlayer space that can accommodate guest molecules. The size and nature of the intercalated molecules influence the interlayer spacing. For example, n-alkanols form a bimolecular film within the layers, while glycols form a unimolecular film. []

A: Research suggests that α-ZrP, unlike phosphoric acid, does not negatively impact the catalytic activity of iridium oxide (IrO2), a common catalyst in Proton Exchange Membrane Fuel Cells (PEMFCs). In fact, incorporating α-ZrP into Nafion membranes might even enhance IrO2 utilization. []

ANone: Several analytical techniques are employed to study α-ZrP :

- X-ray Diffraction (XRD): To determine the crystal structure and study phase changes during intercalation or thermal treatment. [, ]

- Scanning Electron Microscopy (SEM): To visualize the morphology and microstructure of α-ZrP and its composites, particularly in applications like flame retardancy. []

- Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the elemental composition and distribution within α-ZrP composites. []

- Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior and stability of α-ZrP, especially in high-temperature applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.